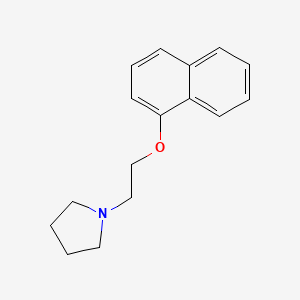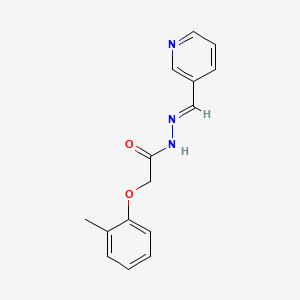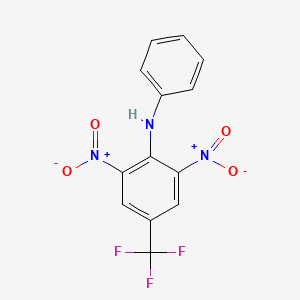
1-(2-Naphthalen-1-yloxyethyl)pyrrolidine
Vue d'ensemble
Description
1-(2-Naphthalen-1-yloxyethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalen-1-yloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthalen-1-yloxyethyl)pyrrolidine typically involves the reaction of naphthol with an alkyl halide in the presence of a base. One common method is the Williamson ether synthesis, where naphthol reacts with 2-chloroethylpyrrolidine in the presence of potassium carbonate as a base . The reaction proceeds via an SN2 mechanism, where the alkoxide ion formed from naphthol displaces the halide ion from the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Naphthalen-1-yloxyethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
1-(2-Naphthalen-1-yloxyethyl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)pyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The naphthalene moiety may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Naphthalen-2-yloxyethyl)pyrrolidine
- 1-(2-Naphthalen-1-yloxymethyl)pyrrolidine
- 1-(2-Naphthalen-2-yloxymethyl)pyrrolidine
Uniqueness
1-(2-Naphthalen-1-yloxyethyl)pyrrolidine is unique due to the specific positioning of the naphthalen-1-yloxyethyl group, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also adds to its structural diversity and potential for forming various interactions in biological systems .
Propriétés
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-8-15-14(6-1)7-5-9-16(15)18-13-12-17-10-3-4-11-17/h1-2,5-9H,3-4,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVNBLUXXTRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)acetamide](/img/structure/B3854679.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854694.png)
![2,2,6,6-tetramethyl-4-piperidinyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854699.png)
![ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B3854702.png)

![N-(4-CHLORO-2-METHYLPHENYL)-3-{N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3854719.png)
![N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide](/img/structure/B3854721.png)
![[(E)-1-pyridin-2-ylethylideneamino] N-phenylcarbamate](/img/structure/B3854724.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B3854736.png)
![N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B3854747.png)
![1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)
![(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione](/img/structure/B3854766.png)
![N-(4-IODO-2-METHYLPHENYL)-3-{N'-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3854770.png)
